Denufosol

Catalog No.
S632279
CAS No.
211448-85-0
M.F
C18H27N5O21P4
M. Wt
773.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Denufosol

CAS Number

211448-85-0

Product Name

Denufosol

IUPAC Name

[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

Molecular Formula

C18H27N5O21P4

Molecular Weight

773.3 g/mol

InChI

InChI=1S/C18H27N5O21P4/c19-11-1-3-22(17(28)20-11)13-5-8(24)9(40-13)6-38-45(30,31)42-47(34,35)44-48(36,37)43-46(32,33)39-7-10-14(26)15(27)16(41-10)23-4-2-12(25)21-18(23)29/h1-4,8-10,13-16,24,26-27H,5-7H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H2,19,20,28)(H,21,25,29)/t8-,9+,10+,13+,14+,15+,16+/m0/s1

InChI Key

FPNPSEMJLALQSA-MIYUEGBISA-N

SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O

Synonyms

denufosol tetrasodium, INS 37217, INS37217, P(1)-(uridine 5')-P(4)- (2'-deoxycytidine 5')tetraphosphate, tetrasodium salt

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O

Denufosol was an inhaled drug used for the treatment of cystic fibrosis (CF), showing various improvements in lung function during a phase III clinical trial. A new drug application (NDA) was filed with the FDA in 2011, however, the second phase III clinical trial showed a lack of improvement in lung function for cystic fibrosis patients taking denufosol. The drug was also evaluated in the treatment of retinal detachment and other diseases of the retina. Denufosol has not gained FDA approval, and clinical trials with this drug have ceased since 2011.

Denufosol is a synthetic compound classified as a selective agonist of the P2Y2 purinergic receptor. Its chemical formula is C18H27N5O21P4C_{18}H_{27}N_{5}O_{21}P_{4} with a molar mass of approximately 773.323 g/mol. Denufosol is primarily recognized for its role in enhancing mucosal hydration and mucociliary clearance in the lungs, making it a candidate for treating cystic fibrosis, a genetic disorder that affects the respiratory system by causing thick, sticky mucus accumulation. The compound was developed by Inspire Pharmaceuticals and has undergone various clinical trials, although it has not received FDA approval and further studies were halted in 2011 .

, including:

  • Oxidation: Under specific conditions, denufosol may be oxidized, leading to the formation of various byproducts. This reaction is significant in understanding its stability and potential degradation pathways .
  • Phosphorylation: Being a dinucleotide, denufosol contains multiple phosphate groups that can participate in phosphorylation reactions, which are crucial for its biological activity .

Denufosol acts as an agonist at the P2Y2 receptor subtype, which is coupled to G proteins. This activation leads to:

  • Increased Chloride Secretion: By stimulating alternative chloride channels, denufosol compensates for the defective cystic fibrosis transmembrane conductance regulator (CFTR) channel in cystic fibrosis patients.
  • Enhanced Mucociliary Clearance: The compound increases ciliary beat frequency and mucin secretion, thereby improving the clearance of mucus from the airways .
  • Hydration of Airway Surfaces: Denufosol promotes hydration by increasing liquid secretions on epithelial surfaces, which is vital for maintaining normal respiratory function .

The synthesis of denufosol involves several steps:

  • Nucleoside Formation: The initial step involves creating nucleosides from deoxycytidine and uridine.
  • Phosphorylation: These nucleosides are then linked via phosphoric acid units to form the dinucleotide structure characteristic of denufosol.
  • Salt Formation: Denufosol is often used in its tetrasodium salt form to enhance solubility and stability during inhalation administration .

Research indicates that denufosol interacts primarily with the P2Y2 receptor:

  • Ion Transport Modulation: It enhances ion transport mechanisms in epithelial cells, providing an alternative pathway for chloride ions that bypasses the dysfunctional CFTR channel.
  • Safety Profile: Clinical trials have shown that denufosol is generally well-tolerated with adverse effects similar to those of placebo treatments; common side effects include cough and throat irritation .

Denufosol shares similarities with other compounds targeting purinergic receptors or enhancing mucociliary clearance. Below are some comparable compounds:

Compound NameMechanism of ActionUnique Features
UTP (Uridine Triphosphate)Agonist of P2Y2 receptorsNaturally occurring nucleotide; broader biological roles
IvacaftorPotentiator of CFTRSpecifically designed for certain CFTR mutations
LumacaftorCorrector of CFTRWorks synergistically with ivacaftor
ElexacaftorCorrector of CFTRNewer therapy targeting multiple mutations

Denufosol's uniqueness lies in its specific action on the P2Y2 receptor, providing an alternative mechanism for chloride secretion independent of CFTR functionality. This positions it as a potentially valuable therapeutic option for early intervention in cystic fibrosis patients .

XLogP3

-8.4

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

9

Exact Mass

773.01490088 g/mol

Monoisotopic Mass

773.01490088 g/mol

Heavy Atom Count

48

UNII

5PC250KSSH

Drug Indication

For use as an inhaled treatment for cystic fibrosis.

Mechanism of Action

Denufosol tetrasodium is a selective P2Y2 agonist designed to enhance the lung's innate mucosal hydration and mucociliary clearance mechanisms by activating an alternative ion channel that acts in the same way as the defective ion channel in moving salt and water to the surface of the airways. Based on pre-clinical and clinical work, denufosol has several pharmacological actions contributing to its mechanism of action: hydration of the airways by stimulating chloride and liquid secretions on the epithelial cell surface; inhibition of epithelial sodium absorption; enhancement of ciliary beat frequency; and stimulation of mucin secretion. This unique mechanism of action represents a differentiated approach relative to other approved CF products and may be important in intervening in the early clinical course of CF lung disease.

Other CAS

211448-85-0

Wikipedia

Denufosol

Dates

Last modified: 02-18-2024
Yerxa BR, Sabater JR, Davis CW, Stutts MJ, Lang-Furr M, Picher M, Jones AC, Cowlen M, Dougherty R, Boyer J, Abraham WM, Boucher RC: Pharmacology of INS37217 [P(1)-(uridine 5')-P(4)- (2'-deoxycytidine 5')tetraphosphate, tetrasodium salt], a next-generation P2Y(2) receptor agonist for the treatment of cystic fibrosis. J Pharmacol Exp Ther. 2002 Sep;302(3):871-80. [PMID:12183642]
Deterding RR, Lavange LM, Engels JM, Mathews DW, Coquillette SJ, Brody AS, Millard SP, Ramsey BW: Phase 2 randomized safety and efficacy trial of nebulized denufosol tetrasodium in cystic fibrosis. Am J Respir Crit Care Med. 2007 Aug 15;176(4):362-9. Epub 2007 Apr 19. [PMID:17446337]
Maminishkis A, Jalickee S, Blaug SA, Rymer J, Yerxa BR, Peterson WM, Miller SS: The P2Y(2) receptor agonist INS37217 stimulates RPE fluid transport in vitro and retinal reattachment in rat. Invest Ophthalmol Vis Sci. 2002 Nov;43(11):3555-66. [PMID:12407168]
Kellerman D, Evans R, Mathews D, Shaffer C: Inhaled P2Y2 receptor agonists as a treatment for patients with Cystic Fibrosis lung disease. Adv Drug Deliv Rev. 2002 Dec 5;54(11):1463-74. [PMID:12458155]

Explore Compound Types